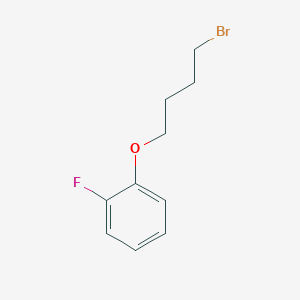

1-(4-Bromobutoxy)-2-fluorobenzene

Description

Properties

IUPAC Name |

1-(4-bromobutoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQVYXKBBLCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428288 | |

| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106558-68-3 | |

| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 4 Bromobutoxy 2 Fluorobenzene

Reactions of the Bromoalkane Moiety in Cross-Coupling

The bromoalkane moiety of 1-(4-bromobutoxy)-2-fluorobenzene is a key functional group that allows for a variety of cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing more complex molecules. The reactivity of the bromoalkane is influenced by the choice of catalyst and reaction conditions, enabling selective transformations.

The Kumada cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with an organic halide. In the context of this compound, the bromoalkane portion can undergo this coupling. Nickel and copper catalysts are often employed for such transformations.

Mechanistic studies on Ni-catalyzed Kumada couplings have revealed the critical role of the nickel oxidation state. While Ni(II) complexes can be used as pre-catalysts, evidence from UV/Vis and electron paramagnetic resonance (EPR) spectroscopy suggests that a Ni(I) intermediate is the catalytically active species. researchgate.netmdpi.com The reaction is proposed to initiate with the reduction of a Ni(II) species by the Grignard reagent to form a Ni(I) complex. mdpi.com This Ni(I) species then enters the catalytic cycle. DFT calculations and experimental findings support a plausible Ni(I)-catalyzed reaction mechanism. researchgate.netmdpi.com

Good to excellent yields (75–97%) have been achieved in Kumada cross-coupling reactions using well-defined tetrahedral Ni(I) complexes with aryl halides at room temperature and low catalyst loadings (0.5 mol %). researchgate.netmdpi.com These conditions highlight the efficiency of Ni(I) catalysis.

Table 1: Key Aspects of Ni-Catalyzed Kumada Cross-Coupling

| Parameter | Description |

| Catalytically Active Species | Ni(I) intermediate |

| Pre-catalysts | Ni(II) complexes which are reduced in situ by the Grignard reagent. |

| Reaction Initiation | Reduction of Ni(II) to Ni(I) by the Grignard reagent. |

| Spectroscopic Evidence | UV/Vis and Electron Paramagnetic Resonance (EPR) spectroscopy confirm the formation of Ni(I) species. mdpi.com |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org For a substrate like this compound, the alkyl bromide can potentially participate in a Heck-type reaction, although the classic Heck reaction typically involves aryl or vinyl halides.

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a Pd(II) complex.

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the palladium-carbon bond.

β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium complex to form the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium sources can be used as catalysts, including tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, and palladium chloride. wikipedia.org The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), and the base are crucial for the reaction's success and selectivity. organic-chemistry.orgnih.gov

Table 2: General Parameters for Pd-Catalyzed Heck Reaction

| Component | Examples | Role in Reaction |

| Catalyst | Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄] | Facilitates the cross-coupling cycle. wikipedia.org |

| Ligands | Triphenylphosphine, BINAP, N-Heterocyclic Carbenes (NHCs) | Stabilize the palladium catalyst and influence its reactivity. wikipedia.orgnih.gov |

| Base | Triethylamine, Potassium Carbonate, Sodium Acetate | Neutralizes the hydrogen halide formed during the reaction and aids in the regeneration of the Pd(0) catalyst. wikipedia.orglibretexts.org |

| Substrates | Aryl or vinyl halides, Alkenes | The coupling partners that form the new C-C bond. wikipedia.org |

While the bromoalkane moiety of this compound is not the typical substrate for Suzuki-Miyaura and Sonogashira reactions, which generally couple aryl/vinyl halides or triflates with boronic acids/esters or terminal alkynes, respectively, modifications of the substrate or the reaction conditions can enable such transformations.

The Suzuki-Miyaura cross-coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. It is a versatile and widely used method for forming carbon-carbon bonds. For a modified substrate where the bromoalkane is converted to a more suitable coupling partner, or under specific catalytic conditions, a Suzuki-type reaction could be envisioned. For instance, palladium-catalyzed cross-coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been successfully developed. nih.gov Mechanistic studies suggest that the transmetalation step can proceed through different pathways, sometimes requiring anhydrous conditions for optimal results. rsc.org

The Sonogashira cross-coupling reaction pairs a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura reaction, the direct coupling of the bromoalkane in this compound is not standard. However, site-selective Sonogashira reactions have been achieved with modified substrates, such as bis(triflates) of diphenyl sulfones, demonstrating that with appropriate leaving groups, selective C-C bond formation is possible. nih.gov The reaction temperature and rate of addition of the alkyne can be critical for achieving good selectivity. nih.gov

Table 3: Comparison of Suzuki-Miyaura and Sonogashira Cross-Coupling

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Organometallic Reagent | Organoboron compound (e.g., boronic acid, boronic ester) | Terminal alkyne |

| Catalyst System | Palladium(0) complex | Palladium(0) complex and a Copper(I) co-catalyst |

| Key Mechanistic Step | Transmetalation of the organoboron species to the palladium center. | Formation of a copper acetylide followed by transmetalation to palladium. |

| Substrate Scope | Broad, including aryl, vinyl, and alkyl halides/triflates. | Primarily aryl and vinyl halides/triflates. |

Synthetic Applications and Derivatization of 1 4 Bromobutoxy 2 Fluorobenzene

Utilization as a Bifunctional Building Block

The presence of two distinct reactive sites in 1-(4-bromobutoxy)-2-fluorobenzene—the bromine atom on the butyl chain and the fluorine atom on the benzene (B151609) ring—makes it an excellent substrate for diverse derivatization strategies. The differing reactivity of these sites allows for selective functionalization, enabling the sequential or concurrent introduction of various substituents.

Selective Functionalization of Bromine Atom

The primary alkyl bromide in the butoxy chain is susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide array of nucleophiles, leading to a diverse range of derivatives while leaving the fluoroaromatic ring intact. The general inertness of the fluoroaromatic ring to these conditions ensures high selectivity.

Common transformations at the bromine atom include:

Etherification: Reaction with alcohols or phenols in the presence of a base affords the corresponding ethers.

Amination: Treatment with primary or secondary amines yields secondary or tertiary amines, respectively.

Thioetherification: Reaction with thiols provides thioethers.

Cyanation: Substitution with cyanide salts, such as sodium or potassium cyanide, introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097) Formation: Reaction with sodium azide yields an alkyl azide, a precursor for the synthesis of amines via reduction or for use in click chemistry.

Grignard Reagent Formation: The bromine atom can react with magnesium metal to form a Grignard reagent. google.comnih.govnih.govnih.gov This organometallic intermediate is a powerful carbon nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. nih.govmdpi.com

Table 1: Potential Selective Reactions at the Bromine Atom of this compound

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Etherification | R-OH, Base | 1-Fluoro-2-(4-alkoxybutoxy)benzene |

| Amination | R2NH | N,N-Dialkyl-4-(2-fluorophenoxy)butan-1-amine |

| Thioetherification | R-SH, Base | 1-Fluoro-2-(4-(alkylthio)butoxy)benzene |

| Cyanation | NaCN or KCN | 5-(2-Fluorophenoxy)pentanenitrile |

| Azide Formation | NaN3 | 1-(4-Azidobutoxy)-2-fluorobenzene |

| Grignard Formation | Mg, Ether | (4-(2-Fluorophenoxy)butyl)magnesium bromide |

Selective Functionalization of Fluorine Atom or Aromatic Ring

The fluorine atom on the benzene ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the ortho-ether group, which can help to stabilize the Meisenheimer intermediate. icm.edu.pl This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, typically under more forcing conditions than those required for the substitution of the bromine atom.

Potential SNAr reactions include:

Substitution with Amines: Reaction with primary or secondary amines can lead to the formation of N-aryl derivatives.

Substitution with Alcohols/Phenols: Alkoxides or phenoxides can displace the fluorine to form diaryl ethers or alkoxy-substituted benzenes. This is a key step in the synthesis of certain complex ethers.

Ullmann Condensation: Copper-catalyzed coupling with amines, alcohols, or thiols can also be employed to form C-N, C-O, or C-S bonds at the aromatic ring.

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution, although the electron-donating nature of the ether group and the deactivating effect of the fluorine atom will influence the regioselectivity of such reactions.

Table 2: Potential Selective Reactions at the Fluorine Atom of this compound

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | R2NH | 2-(4-Bromobutoxy)-N,N-dialkylaniline |

| Nucleophilic Aromatic Substitution (SNAr) | R-OH, Base | 1-(4-Bromobutoxy)-2-alkoxybenzene |

| Ullmann Condensation | R-NH2, Cu catalyst | N-(2-(4-Bromobutoxy)phenyl)amine derivative |

Sequential or Concurrent Derivatization Strategies

The differential reactivity of the bromine and fluorine atoms allows for well-defined, sequential derivatization strategies. For instance, the more labile alkyl bromide can be substituted first under mild conditions, followed by a more forcing SNAr reaction at the fluoro-substituted carbon. This orthogonal reactivity is a powerful tool for the construction of complex molecules with precise substitution patterns.

Alternatively, conditions can be chosen to effect concurrent derivatization at both sites, for example, by using a di-nucleophile that can react with both the alkyl bromide and the aryl fluoride, potentially leading to macrocyclic structures.

Formation of Cyclic and Polycyclic Systems

This compound is an ideal precursor for the synthesis of various cyclic and polycyclic systems through intramolecular reactions. The four-carbon linker is well-suited for the formation of six- and seven-membered rings, which are common motifs in biologically active compounds and functional materials.

Intramolecular Cyclization Reactions

By choosing appropriate reaction conditions, the two reactive ends of the molecule can be induced to react with each other, leading to the formation of a new ring.

Intramolecular Friedel-Crafts Alkylation: In the presence of a Lewis acid, the aromatic ring can be alkylated by the carbocation generated from the bromo-butoxy chain. This would lead to the formation of a chromane (B1220400) ring system. The regioselectivity of this cyclization would be influenced by the directing effects of the ether and fluorine substituents.

Intramolecular Williamson Ether Synthesis: If the bromine is first converted to a hydroxyl group (e.g., via hydrolysis or reaction with a hydroxide (B78521) equivalent), subsequent intramolecular SNAr by the resulting alkoxide onto the fluoro-activated aromatic ring could yield a seven-membered heterocyclic ether, a dibenzo[b,f]oxepine derivative.

Intramolecular Heck Reaction: If the aromatic ring is first derivatized to introduce a vinyl group, an intramolecular palladium-catalyzed Heck reaction with the bromo-butoxy chain could be a viable route to form cyclic structures.

Annulation Sequences

Annulation reactions involve the formation of a new ring onto an existing one. This compound can be a key starting material in multi-step sequences that culminate in the formation of polycyclic systems. For instance, the initial functionalization of either the bromine or the fluorine atom can introduce a reactive group that can then participate in a subsequent ring-closing reaction.

A plausible annulation strategy could involve an initial intermolecular reaction, for example, a Suzuki or Stille coupling at the aromatic ring (after conversion of the fluoride to a more suitable group like a triflate, or via lithiation), followed by an intramolecular cyclization of the newly introduced side chain with the bromo-butoxy group.

The synthesis of dibenzo[b,f]oxepine derivatives, which are of interest for their potential biological activities, represents a key application of such cyclization strategies. The general approach often involves the formation of a diaryl ether followed by a ring-closing reaction to form the seven-membered oxepine ring. This compound provides a direct route to precursors for such systems.

Table 3: Potential Intramolecular Cyclization and Annulation Reactions

| Reaction Type | Key Transformation | Potential Polycyclic Product |

|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | Lewis acid-catalyzed cyclization | Substituted Chromane |

| Intramolecular SNAr | Cyclization of a pre-formed alcohol | Dihydro-dibenzo[b,f]oxepine derivative |

| Intramolecular Heck Reaction | Pd-catalyzed cyclization of a vinylated intermediate | Fused carbocyclic or heterocyclic system |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The structure of this compound, with its electrophilic alkyl bromide and a benzene ring that can be subject to further reactions, makes it a potentially valuable component in such transformations.

Three-Component Coupling Reactions

While specific literature detailing the use of this compound in three-component coupling reactions is not extensively documented, its chemical nature suggests its potential utility in such processes. For instance, it could theoretically participate in transition metal-catalyzed reactions. In a hypothetical scenario, the aryl halide portion could undergo oxidative addition to a metal center, followed by insertion of a second component and reductive elimination with a third, a common paradigm in catalysis.

A plausible three-component reaction could involve a palladium-catalyzed process where an alkyne, an amine, and this compound are coupled. The butoxy linker provides flexibility and can influence the regioselectivity of such reactions. The presence of the fluorine atom can also modulate the electronic properties of the aromatic ring, affecting its reactivity in catalytic cycles. Such reactions are valuable for the rapid generation of molecular diversity from simple starting materials. nih.govamanote.com

Synthesis of Complex Molecular Architectures

The dual reactivity of this compound makes it a suitable precursor for the synthesis of elaborate molecular frameworks. The bromo-functionalized side chain can be used to introduce the 2-fluorophenoxybutyl moiety onto various scaffolds, while the fluorinated aromatic ring offers a site for further functionalization.

Preparation of Advanced Intermediates in Organic Synthesis

The primary application of this compound is as a precursor for creating advanced intermediates. nih.gov The bromo group is a good leaving group, making the compound an excellent reagent for etherification reactions. For example, it can react with phenols, alcohols, or thiols under basic conditions to form more complex ethers and thioethers. These products can then serve as key intermediates in the synthesis of biologically active molecules and materials.

The fluorinated aromatic ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles, or it can be used to generate aryne intermediates. rsc.org The formation of an aryne from this compound would open up a plethora of possibilities for cycloaddition reactions, leading to the formation of diverse and complex carbocyclic and heterocyclic systems.

| Reactant Type | Potential Reaction | Product Type |

| Alcohols/Phenols | Williamson Ether Synthesis | Aryl/Alkyl Ethers |

| Thiols | Thioetherification | Aryl/Alkyl Thioethers |

| Amines | N-Alkylation | Secondary/Tertiary Amines |

| Strong Base | Elimination | Benzyne Intermediate |

Construction of Novel Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of novel heterocyclic compounds. The four-carbon chain of the butoxy group provides the necessary length and flexibility to facilitate intramolecular cyclization reactions. For instance, after substitution of the bromine with a suitable nucleophilic group, subsequent intramolecular cyclization onto the aromatic ring can lead to the formation of fused heterocyclic systems. researchgate.net

A common strategy involves the initial reaction of this compound with a binucleophilic species. The newly introduced nucleophile can then attack the aromatic ring, displacing the fluorine atom via an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. This approach can be used to construct various oxygen- or nitrogen-containing heterocycles, which are prevalent motifs in many pharmaceuticals and agrochemicals. For instance, reaction with an amine followed by intramolecular cyclization could yield tetrahydroquinoline or related structures, which are known to possess a wide range of biological activities. nih.govcymitquimica.com

| Starting Material | Reaction Sequence | Heterocyclic Product |

| This compound | 1. Reaction with an amine (R-NH2) 2. Intramolecular Cyclization | N-substituted Tetrahydroquinoline derivative |

| This compound | 1. Reaction with a thiol (R-SH) 2. Intramolecular Cyclization | Thiochromane derivative |

| This compound | 1. Conversion of bromo to hydroxyl 2. Intramolecular Cyclization | Chromane derivative |

Conclusion and Future Directions in 1 4 Bromobutoxy 2 Fluorobenzene Research

Summary of Current Synthetic Utility and Mechanistic Understanding

1-(4-Bromobutoxy)-2-fluorobenzene serves as a valuable bifunctional building block in organic synthesis. The presence of two distinct halogen atoms at different positions—a fluorine on the aromatic ring and a bromine on the alkyl chain—allows for selective and sequential transformations. The electron-withdrawing nature of the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the bromoalkyl chain is amenable to nucleophilic substitution and cross-coupling reactions.

Mechanistically, reactions involving the 2-fluoroaryl ether moiety are primarily governed by the principles of SNAr, where the rate and regioselectivity are influenced by the nature of the nucleophile and the reaction conditions. The bromoalkoxy chain typically undergoes SN2 reactions, with the potential for competing elimination pathways. While specific mechanistic studies on this compound are not extensively documented, understanding is largely extrapolated from well-established principles of physical organic chemistry.

A significant application of related bromo-fluorophenyl derivatives is in the synthesis of biologically active compounds. For instance, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various bioactive molecules, is synthesized from 4-bromo-2-fluoroaniline, highlighting the utility of the 4-bromo-2-fluorophenyl scaffold. researchgate.net

Emerging Trends in Halogenated Aryl Ether Chemistry

The field of halogenated aryl ether chemistry is experiencing a renaissance, driven by the demand for novel pharmaceuticals and functional materials. A key trend is the development of late-stage functionalization techniques, which allow for the introduction of fluorine and other halogens into complex molecules at a late point in the synthetic sequence. nih.gov This strategy is particularly valuable for creating diverse molecular libraries for drug discovery.

Another emerging area is the use of photoredox catalysis and other modern synthetic methods to forge C-O and C-halogen bonds under mild conditions. These methods offer alternatives to traditional, often harsh, synthetic protocols and enable the construction of previously inaccessible molecular architectures. The unique electronic properties of fluorinated aryl ethers make them attractive substrates for these novel transformations.

| Emerging Trend | Description | Potential Impact |

| Late-Stage Functionalization | Introduction of halogenated aryl ether motifs into complex molecules at a late synthetic stage. nih.gov | Rapid generation of diverse analogues for structure-activity relationship studies. |

| Photoredox Catalysis | Use of light-driven reactions for the formation of C-O and C-halogen bonds. | Milder reaction conditions, improved functional group tolerance, and access to novel reactivity. |

| Flow Chemistry | Continuous synthesis of halogenated aryl ethers in microreactors. | Enhanced safety, scalability, and process control. |

Potential for Novel Reaction Development and Catalyst Design

The dual reactivity of this compound presents significant opportunities for the development of novel cascade reactions and the design of sophisticated catalytic systems. A single catalyst or a multi-catalytic system could be engineered to sequentially or concurrently activate both the aryl-fluorine and alkyl-bromine bonds, leading to the rapid assembly of complex heterocyclic and polycyclic structures.

For example, a catalyst could be designed to first facilitate a C-N or C-C bond formation at the fluorinated aromatic ring via SNAr, followed by an intramolecular cyclization involving the bromoalkyl chain. The development of catalysts that can differentiate between the two halogen atoms with high selectivity will be crucial for unlocking the full synthetic potential of this and related molecules. Mechanistic insights into gold-catalyzed cycloisomerizations of bromoallenyl ketones, where the catalyst controls regioselectivity, could provide a blueprint for designing selective transformations. nih.gov

Exploration of Stereoselective Syntheses

The introduction of stereocenters into molecules containing the this compound core is a promising area for future research. While the parent molecule is achiral, its derivatives can possess stereogenic centers, and controlling their configuration is paramount for applications in medicinal chemistry.

Future work could focus on the development of stereoselective methods for the synthesis of derivatives of this compound. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at the aromatic ring or the alkoxy chain. The principles of stereoselective and stereospecific reactions, such as those observed in E2 eliminations where the stereochemistry of the starting material dictates the stereochemistry of the product, can be applied to design these syntheses. masterorganicchemistry.comkhanacademy.org

Advanced Applications in Complex Molecule Synthesis and Materials Science

The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered binding affinities, make the 2-fluoroaryl ether motif highly desirable in drug discovery. nih.gov The this compound scaffold can be envisioned as a key building block for the synthesis of complex natural products and their analogues, as well as novel therapeutic agents. The ability to perform late-stage C-H fluorination and subsequent nucleophilic aromatic substitution offers a powerful tool for modifying complex pharmaceutical compounds. nih.gov The synthesis of complex molecules through C-H functionalization represents a paradigm shift in organic synthesis, enabling the transformation of simple starting materials into valuable products. sciencedaily.com

Q & A

Basic Research Questions

Q. How can 1-(4-Bromobutoxy)-2-fluorobenzene be characterized using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the bromobutoxy chain and fluorine substitution patterns. The fluorine atom at the 2-position deshields adjacent protons, while the bromobutoxy group shows characteristic splitting in the -NMR spectrum (e.g., δ ~3.5–4.5 ppm for -OCH- and δ ~1.8–2.0 ppm for -CH-Br) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 247.10 (CHBrFO) and fragmentation patterns (e.g., loss of Br or butoxy groups) .

- Infrared (IR) Spectroscopy : Key peaks include C-F stretching (~1220–1150 cm) and C-O-C ether vibrations (~1100–1050 cm) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- LogP : Estimated via HPLC retention times or computational tools (e.g., ACD/Labs Percepta). Expected LogP ~2.5–3.0 due to hydrophobic bromobutoxy and fluorophenyl groups .

- Solubility : Limited solubility in water; miscible with polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane) .

- Thermal Stability : Determine decomposition temperature via thermogravimetric analysis (TGA). Bromine substitution may lower thermal stability compared to non-halogenated analogs .

Q. What are the safety and storage guidelines for handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Ensure containers are sealed under inert gas (N/Ar) to avoid moisture absorption .

- Handling : Use fume hoods and personal protective equipment (PPE: gloves, goggles). Bromobutoxy groups are potential alkylating agents; avoid skin contact .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be resolved?

- Methodological Answer :

- Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters. For example, using DMF vs. THF may alter nucleophilic substitution efficiency .

- Analytical Cross-Validation : Compare yields via HPLC, GC-MS, and -NMR integration to rule out impurities or side products (e.g., elimination byproducts from the bromobutoxy chain) .

- Mechanistic Studies : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps (e.g., steric hindrance at the fluorophenyl ring) .

Q. How can experimental design optimize reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh), Pd(OAc)) for Suzuki-Miyaura couplings. The bromobutoxy group may require bulky ligands to prevent β-hydride elimination .

- Solvent Effects : Use toluene or dioxane for better solubility of arylboronic acids. Additives like KCO enhance nucleophilicity .

- Kinetic Monitoring : Track reaction progress via in-situ IR or -NMR to detect intermediates (e.g., fluorophenyl-palladium complexes) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions to predict solvation effects on the bromine leaving group .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., fluorine’s inductive effect on the benzene ring) to prioritize reaction sites .

- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for SN2 vs. SN1 pathways, considering steric effects from the butoxy chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.